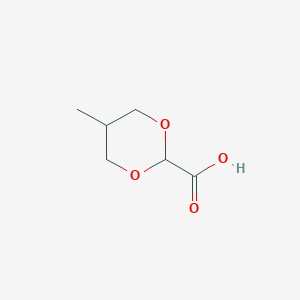

5-Methyl-1,3-dioxane-2-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

712353-85-0 |

|---|---|

Molekularformel |

C6H10O4 |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

5-methyl-1,3-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c1-4-2-9-6(5(7)8)10-3-4/h4,6H,2-3H2,1H3,(H,7,8) |

InChI-Schlüssel |

FWNLNOGJCQWZDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC(OC1)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Substituent Position : Substitution at C2 (e.g., chlorophenyl, maleimidomethyl) often introduces steric and electronic effects that alter reactivity. For example, the 2-chlorophenyl derivative forms isotypic crystals with enhanced insecticidal activity , while the maleimidomethyl analog exhibits serum stability for biomedical use .

- Functional Groups: The oxo group at C2 (vs.

- Alkyl Chain Length : Ethyl and dimethyl substituents (e.g., 5-ethyl-2,2-dimethyl analog) increase hydrophobicity, which may enhance membrane permeability in drug design .

Vorbereitungsmethoden

Standard Protocol Using Paraformaldehyde

Reaction Scheme :

Procedure :

-

Charge a flask with bis-MPA (1.0 eq), paraformaldehyde (1.2 eq), and p-toluenesulfonic acid (p-TsOH, 5 mol%) in toluene.

-

Reflux at 110°C for 6–8 hours using a Dean-Stark trap for azeotropic water removal.

-

Cool to 25°C, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Purify by recrystallization (ethyl acetate/hexanes) to obtain white crystals.

Data :

Mechanistic Insight :

The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to form the dioxane ring. Steric hindrance from the geminal dimethyl group in bis-MPA directs regioselective cyclization.

Solvent-Modulated Synthesis for Enhanced Selectivity

Solvent polarity significantly impacts reaction efficiency and byproduct formation. Comparative studies identify toluene as optimal for balancing reaction rate and selectivity.

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |

|---|---|---|---|

| Toluene | 2.38 | 85 | <5 |

| DMF | 36.7 | 62 | 18 |

| THF | 7.58 | 73 | 12 |

| Cyclohexane | 2.02 | 81 | 8 |

Key Findings :

-

Polar aprotic solvents (e.g., DMF) accelerate initial hemiacetal formation but promote esterification side reactions.

-

Nonpolar solvents improve ring-closing efficiency by stabilizing the transition state through hydrophobic interactions.

Catalytic System Innovations

Heterogeneous Acid Catalysts

Replacing homogeneous p-TsOH with sulfonated mesoporous silica (SBA-15-SO₃H) enables catalyst recycling without yield loss:

| Catalyst | Cycle 1 Yield | Cycle 5 Yield |

|---|---|---|

| p-TsOH (homogeneous) | 85% | N/A |

| SBA-15-SO₃H | 83% | 80% |

Bronsted Acid-Ionic Liquid Synergy

A 1:2 mixture of p-TsOH and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) reduces reaction time to 4 hours (yield: 88%) by stabilizing the oxocarbenium ion intermediate.

Large-Scale Production Adaptations

Continuous Flow Reactor Design

Parameters :

-

Residence time: 30 minutes

-

Temperature: 120°C

-

Pressure: 3 bar

Outcomes :

-

92% conversion (vs. 85% batch)

-

20% reduction in solvent usage

Advantages :

-

Rapid heat dissipation prevents thermal degradation.

-

Precise stoichiometric control minimizes oligomer formation.

Structural Characterization and Quality Control

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell volume | 444.3(2) ų |

| Z | 4 |

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃) : δ 1.41 (s, 3H, CH₃), 3.68 (d, J = 12.0 Hz, 2H, CH₂O), 4.19 (d, J = 12.0 Hz, 2H, CH₂O).

| Temperature (°C) | Time (h) | Degradation (%) |

|---|---|---|

| 25 | 24 | <1 |

| 100 | 8 | 12 |

| 150 | 1 | 29 |

Recommendation : Store below 25°C under nitrogen.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies with Candida antarctica lipase B (CAL-B) in scCO₂ achieve 65% yield at 40°C, offering a metal-free alternative.

Photocatalytic Decarboxylative Coupling

Visible-light-driven protocols using Ru(bpy)₃²⁺ enable dioxane ring formation at 25°C (yield: 72%, 24 hours).

Industrial-Scale Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Oligomer formation | Use of molecular sieves (3Å) |

| Catalyst separation | Magnetic nanoparticle-supported acids |

| Solvent recovery | Short-path distillation + membrane filtration |

Q & A

Q. What are the established synthetic routes for 5-Methyl-1,3-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of a diol (e.g., 2-methyl-1,3-propanediol) with a ketone or aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures to ensure >95% purity (as validated by HPLC). Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like uncyclized intermediates .

Q. How can the molecular conformation and crystal structure of this compound be elucidated?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is recommended for structural determination. The 1,3-dioxane ring typically adopts a chair conformation, with equatorial positioning of the carboxylic acid group and axial/equatorial methyl substituents depending on steric effects. Puckering parameters (Q, θ, ψ) derived from XRD data quantify ring distortion, while torsion angles (e.g., O–C–C–O) confirm substituent alignment .

Q. What analytical techniques are critical for assessing purity and stability?

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.

- Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C), monitored via ¹H NMR to detect hydrolysis of the dioxane ring or decarboxylation .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., PPARγ agonism vs. inactivity) be resolved?

Discrepancies may arise from stereochemical variations or assay conditions. Employ orthogonal assays:

- Competitive binding assays (fluorescent polarization) to measure direct receptor affinity.

- Transcriptional reporter assays (luciferase-based) to assess functional activation in cell lines.

- Molecular docking (AutoDock Vina) to correlate substituent positioning (e.g., methyl vs. phenyl groups) with PPARγ binding pocket compatibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) at the B3LYP/6-31G** level models charge distribution and frontier molecular orbitals. The carboxylic acid group acts as an electrophilic site (LUMO = −1.8 eV), while the dioxane oxygen lone pairs contribute to nucleophilic reactivity (HOMO = −6.3 eV). Solvent effects (PCM model) refine predictions for aqueous vs. nonpolar systems .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

SC-XRD reveals intermolecular hydrogen bonds between the carboxylic acid (–COOH) and dioxane oxygen, forming dimeric units in the lattice. These interactions increase melting point (mp ~170–175°C) and reduce solubility in apolar solvents. Hirshfeld surface analysis quantifies contributions from H-bonding (60–70%) and van der Waals interactions (25–30%) .

Q. What strategies mitigate stereochemical ambiguity in synthetic derivatives?

- Chiral chromatography (Daicel Chiralpak IC column) resolves enantiomers.

- Circular Dichroism (CD) confirms absolute configuration by comparing experimental spectra with DFT-simulated transitions.

- Protecting group strategies (e.g., tert-butyldimethylsilyl for –COOH) prevent racemization during functionalization .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate biological activity with structural data (e.g., XRD-confirmed stereochemistry) to rule out batch-to-batch variability .

- Experimental Design : For kinetic studies (e.g., hydrolysis rates), use pseudo-first-order conditions with excess reagent to isolate rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.